![molecular formula C10H6N4 B12569030 6-Phenyl-1,2,4-triazine-5-carbonitrile CAS No. 190711-23-0](/img/structure/B12569030.png)
6-Phenyl-1,2,4-triazine-5-carbonitrile
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Overview
Description
6-Phenyl-1,2,4-triazine-5-carbonitrile is a heterocyclic compound that features a triazine ring substituted with a phenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,2,4-triazine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-phenyl-1,3,5-triazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-1,2,4-triazine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The triazine ring can undergo cycloaddition reactions with dienophiles, forming complex polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Cycloaddition: Dienophiles such as maleic anhydride or ethyl acrylate under thermal or catalytic conditions.
Major Products:
- Substituted triazines with various functional groups.
- Polycyclic compounds with potential applications in materials science and pharmaceuticals .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the notable applications of 6-Phenyl-1,2,4-triazine-5-carbonitrile is its role in cancer treatment. Research indicates that derivatives of this compound can inhibit the activity of lysophosphatidic acid acyltransferase beta (LPAAT-β), an enzyme linked to tumor cell proliferation. Inhibiting this enzyme may reduce tumor growth and metastasis, making these compounds potential candidates for anticancer drugs .
Mechanism of Action
The mechanism involves the acylation of lysophosphatidic acid (LPA) to phosphatidic acid (PA), which is crucial for cell signaling and proliferation. By inhibiting LPAAT-β, this compound may disrupt these pathways, leading to decreased cancer cell viability .
Materials Science
Synthesis of Novel Materials
In materials science, this compound has been utilized in the synthesis of various organic compounds through reactions such as the inverse demand aza-Diels–Alder reaction. This method allows for the formation of complex structures that can be used in polymer chemistry and nanotechnology .
Case Study: Aryne-Mediated Transformations
A study demonstrated the use of aryne-mediated transformations involving 6-Phenyl-1,2,4-triazine derivatives to produce functionalized compounds with potential applications in organic electronics and photonic devices. The ability to modify the triazine structure enhances its versatility in creating new materials with desirable properties .
Agricultural Chemistry
Pesticide Development
The compound has also shown potential in agricultural applications as a precursor for developing novel pesticides. Its derivatives can be engineered to target specific pests while minimizing environmental impact. The synthesis pathways involving 6-Phenyl-1,2,4-triazine allow for the creation of compounds that may exhibit enhanced biological activity against agricultural pests .
Summary of Applications
Mechanism of Action
The mechanism of action of 6-Phenyl-1,2,4-triazine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Another triazine derivative with three phenyl groups, known for its photophysical properties.
2,4-Diamino-6-phenyl-1,3,5-triazine: A related compound with amino groups, used in various chemical syntheses.
Uniqueness: 6-Phenyl-1,2,4-triazine-5-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
190711-23-0 |
---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-phenyl-1,2,4-triazine-5-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-6-9-10(14-13-7-12-9)8-4-2-1-3-5-8/h1-5,7H |
InChI Key |
WSHBFNUXENESLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN=N2)C#N |
Origin of Product |
United States |
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